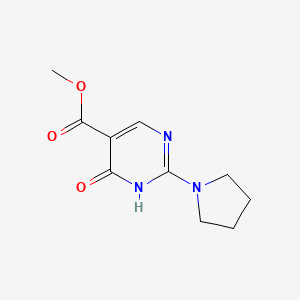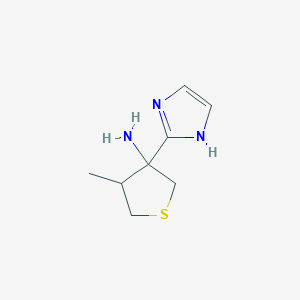![molecular formula C10H14N2O2 B13181394 2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
2-[3-(aminomethyl)phenoxy]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(aminomethyl)phenoxy]-N-methylacetamide is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide typically involves the reaction of 3-(aminomethyl)phenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(aminomethyl)phenoxy]-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-[3-(aminomethyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy ring provides structural stability and contributes to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide: This compound has a similar structure but with an additional methyl group on the acetamide moiety.
2-[3-(aminomethyl)phenoxy]acetamide: Lacks the N-methyl group, making it structurally simpler.
Uniqueness
2-[3-(aminomethyl)phenoxy]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Clé InChI |
YDOXBMOFHMCMLP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COC1=CC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



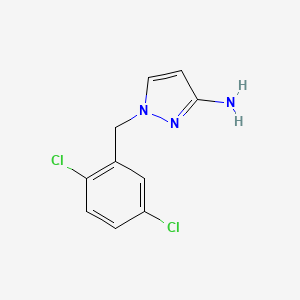
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
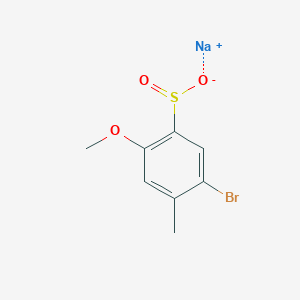


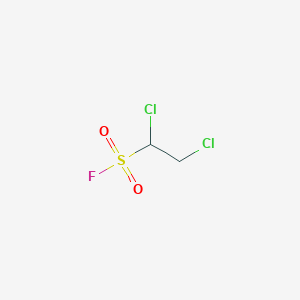
![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)
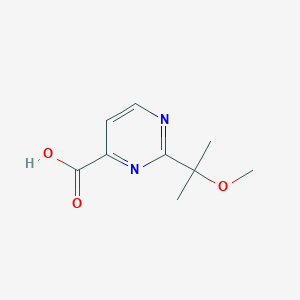
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)
